Quinuclidinyl benzilate, (+)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

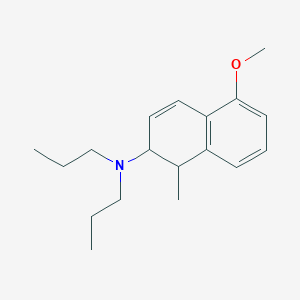

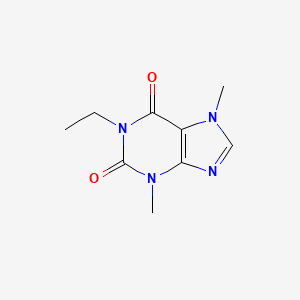

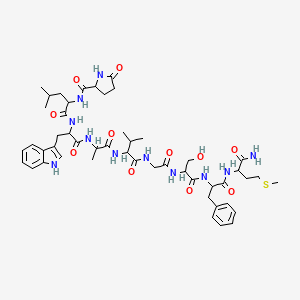

Quinuclidinyl benzilate, also known as 1-azabicyclo[2.2.2]octan-3-yl hydroxy(diphenyl)acetate, is a white crystalline powder with a bitter taste. It is an odorless compound that has been used as a military incapacitating agent due to its potent anticholinergic properties . Quinuclidinyl benzilate is a muscarinic acetylcholine receptor antagonist, which means it blocks the action of acetylcholine, a neurotransmitter, at these receptors .

Preparation Methods

Quinuclidinyl benzilate can be synthesized through a reaction between methyl benzilate and 3-quinuclidinol in an inert anhydrous aliphatic hydrocarbon solvent, such as heptane, in the presence of metallic sodium . The reaction involves heating the mixture to reflux for a period of 2.5 to 24 hours . This method provides a high yield of the product and is advantageous due to its single-stage process .

Chemical Reactions Analysis

Quinuclidinyl benzilate undergoes various chemical reactions, including hydrolysis and esterification. It is stable in most solvents and has a half-life of three to four weeks in moist air . The compound is soluble in water, dilute acids, trichloroethylene, dimethylformamide, and most organic solvents, but insoluble in aqueous alkali . Common reagents used in its reactions include acids and bases, which can lead to the formation of different esters and salts .

Scientific Research Applications

Quinuclidinyl benzilate has been extensively studied for its applications in scientific research. It is used as a ligand in receptor binding assays to study muscarinic acetylcholine receptors . The compound has also been used in neurotoxicology research to understand its effects on the central nervous system . Additionally, quinuclidinyl benzilate has been investigated for its potential use in treating gastrointestinal spasms and as an antispasmodic agent .

Mechanism of Action

Quinuclidinyl benzilate exerts its effects by blocking muscarinic acetylcholine receptors, preventing the normal transmission of nerve signals in both the central and peripheral nervous systems . This blockade leads to a range of anticholinergic effects, including cognitive dysfunction, hallucinations, and delirium . The compound also affects the peripheral nervous system, causing symptoms such as mydriasis, tachycardia, and xerostomia .

Comparison with Similar Compounds

Quinuclidinyl benzilate is similar to other anticholinergic compounds such as atropine and scopolamine . it has a much higher affinity for muscarinic receptors and is more potent . Unlike atropine and scopolamine, quinuclidinyl benzilate has been used as a chemical warfare agent due to its incapacitating effects . Other similar compounds include benactyzine and tropicamide, which also act as muscarinic receptor antagonists but differ in their potency and specific applications .

Properties

CAS No. |

62869-68-5 |

|---|---|

Molecular Formula |

C21H23NO3 |

Molecular Weight |

337.4 g/mol |

IUPAC Name |

[(3S)-1-azabicyclo[2.2.2]octan-3-yl] 2-hydroxy-2,2-diphenylacetate |

InChI |

InChI=1S/C21H23NO3/c23-20(25-19-15-22-13-11-16(19)12-14-22)21(24,17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,16,19,24H,11-15H2/t19-/m1/s1 |

InChI Key |

HGMITUYOCPPQLE-LJQANCHMSA-N |

Isomeric SMILES |

C1CN2CCC1[C@@H](C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |

Canonical SMILES |

C1CN2CCC1C(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl [1-(octadecylcarbamoyloxy)-3-[4-(1,3-thiazol-3-ium-3-yl)butoxy]propan-2-yl] carbonate;iodide](/img/structure/B10795334.png)

![7-[3-(3-Hydroxy-4-phenylpent-1-enyl)-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B10795344.png)

![(4aS,7aR,12bS)-4a,9-dihydroxy-3-methylspiro[1,2,4,5,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-6,2'-1,3-dihydroindene]-7-one](/img/structure/B10795374.png)

![(2S,4aalpha,8abeta)-8beta-[4-(1,1-Dimethylheptyl)-2-hydroxyphenyl]decahydro-6beta-hydroxy-2beta-naphthalenemethanol](/img/structure/B10795387.png)

![cyclo[DL-N(Me)Ala-DL-Tyr-DL-Trp-DL-Lys-DL-Val-DL-Phe]](/img/structure/B10795392.png)

![4-[(2,5-Dioxopyrrol-1-yl)methyl]cyclohexane-1-carboxamide](/img/structure/B10795405.png)